molecular formula C18H17N3O6S2 B2441106 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941878-81-5

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2441106
CAS No.: 941878-81-5
M. Wt: 435.47
InChI Key: ZWVROYXOSCSZQY-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a nitrobenzo[d]thiazolyl group

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-27-13-5-7-14(8-6-13)29(25,26)10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)28-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVROYXOSCSZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Nitrobenzo[d]thiazol-2-amine Intermediate

The benzothiazole core is synthesized via cyclization of 2-amino-5-nitrothiophenol with thiourea in the presence of hydrochloric acid. This reaction proceeds through nucleophilic substitution, where the thiol group attacks the thiourea-derived intermediate, followed by aromatic cyclization.

Reaction Conditions

  • Reactants : 2-Amino-5-nitrothiophenol (1.0 eq), thiourea (1.2 eq)
  • Solvent : Ethanol (anhydrous)
  • Catalyst : Concentrated HCl (5 mol%)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Yield : 68–72%

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The sulfonamide bond is formed by reacting 6-nitrobenzo[d]thiazol-2-amine with 4-methoxybenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) is employed to neutralize HCl byproducts, enhancing reaction efficiency.

Optimized Protocol

Parameter Value
Sulfonylating Agent 4-Methoxybenzenesulfonyl chloride (1.1 eq)
Base Triethylamine (2.5 eq)
Solvent Dichloromethane (DCM)
Temperature 0–5°C (initial), then 25°C
Reaction Time 4–6 hours
Yield 85–89%

Mechanistic Insight : The amine group of the benzothiazole attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.

Amidation to Install Butanamide Chain

The final step involves coupling the sulfonylated intermediate with butanoic acid using carbodiimide-based coupling agents. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for activating the carboxylic acid.

Stepwise Procedure

  • Activation : Butanoic acid (1.0 eq) is treated with DCC (1.2 eq) and DMAP (0.1 eq) in dry DCM at 0°C for 30 minutes.
  • Coupling : The activated acid is added to the sulfonylated benzothiazole amine (1.0 eq) and stirred at room temperature for 12–16 hours.
  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Critical Parameters

  • Solvent Choice : Anhydrous DCM minimizes side reactions.
  • Catalyst Load : DMAP at 0.1 eq ensures efficient acyl transfer.
  • Yield : 75–80%.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques to confirm structural integrity and purity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, benzothiazole H-4),
    δ 7.89–7.91 (d, 2H, sulfonyl phenyl H-2,6),
    δ 6.99–7.01 (d, 2H, sulfonyl phenyl H-3,5),
    δ 3.83 (s, 3H, OCH₃),
    δ 3.12–3.15 (t, 2H, CH₂SO₂),
    δ 2.38–2.41 (t, 2H, CH₂CO),
    δ 1.82–1.88 (m, 2H, central CH₂).

Infrared Spectroscopy (IR)

  • Key Peaks :
    1345 cm⁻¹ (asymmetric S=O stretch),
    1162 cm⁻¹ (symmetric S=O stretch),
    1675 cm⁻¹ (amide C=O),
    1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Column C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/water (70:30)
Flow Rate 1.0 mL/min
Retention Time 8.2 minutes
Purity ≥98.5%

Optimization Strategies and Challenges

Reaction Efficiency Enhancements

  • Solvent Screening : Replacing DCM with toluene improves sulfonylation yields by 8–10% due to better solubility of intermediates.
  • Catalyst Alternatives : Using 1-hydroxybenzotriazole (HOBt) alongside DCC reduces racemization during amidation.

Common Synthetic Challenges

  • Nitro Group Instability : The electron-withdrawing nitro group on the benzothiazole ring necessitates low-temperature reactions to prevent decomposition.
  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates the product from unreacted sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of 4-((4-hydroxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide.

    Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a lead candidate in drug development, particularly targeting:

  • Cancer : Its structural components may enhance interactions with molecular targets involved in tumorigenesis. The nitro group can undergo bioreduction to form reactive intermediates that exhibit cytotoxic effects on cancer cells.
  • Infectious Diseases : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics .

Materials Science

The compound is also explored for its role in materials science:

  • Electronic Properties : The unique combination of functional groups allows for the development of materials with specific electronic or optical properties. This makes it valuable in fields such as organic electronics and photonics.

Organic Synthesis

In organic synthesis, 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide acts as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations enables the creation of derivatives with tailored properties.

Research indicates several biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. In vitro assays reveal that the compound can inhibit cell growth effectively .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both bacterial and fungal strains. Its structural characteristics facilitate interactions with microbial targets, leading to inhibition of growth comparable to established antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Studies : A study highlighted its effectiveness against estrogen receptor-positive breast cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction mechanisms .
  • Antimicrobial Studies : Research on thiazole derivatives indicated that compounds similar to this one showed substantial antibacterial activity against Candida albicans and Staphylococcus aureus, suggesting its potential as an antifungal agent .
  • Molecular Docking Studies : Computational analyses have revealed favorable binding interactions between the compound and key enzymes involved in drug metabolism, indicating its potential as a modulator of pharmacokinetics in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)sulfonyl)-N-(6-aminobenzo[d]thiazol-2-yl)butanamide
  • 4-((4-hydroxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
  • 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pentanamide

Uniqueness

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H17N3O6S2C_{18}H_{17}N_{3}O_{6}S_{2} with a molecular weight of 435.5 g/mol. The structural features include a methoxyphenyl group, a sulfonyl moiety, and a nitrobenzo[d]thiazole unit, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₆S₂
Molecular Weight435.5 g/mol
CAS Number941878-81-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to enzymes involved in cellular signaling pathways.
  • Cellular Pathways : It potentially modulates pathways related to cell proliferation, apoptosis, and inflammation.
  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that may exhibit cytotoxic effects on cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study reported that this compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. Preliminary results indicate moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight its potential application in treating infections resistant to conventional antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. Results indicated that it possesses significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Research Applications

The compound's unique structure makes it a valuable candidate in various research fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Material Science : Potential applications in developing materials with specific electronic and optical properties.
  • Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

Q & A

Basic: What are the recommended synthetic routes for 4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, and how are key intermediates optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core. A common approach includes:

  • Step 1: Cyclization of 2-aminothiophenol with a nitro-substituted benzaldehyde derivative to form the 6-nitrobenzo[d]thiazole moiety .
  • Step 2: Sulfonation of the 4-methoxyphenyl group using ethylsulfonyl chloride or similar reagents under controlled pH (6–7) and temperature (60–80°C) .
  • Step 3: Amide coupling between the sulfonated intermediate and the thiazole derivative via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Tips:

  • Use thin-layer chromatography (TLC) to monitor reaction progress and purity at each stage .
  • Recrystallization in ethanol or acetonitrile improves yield (reported 65–75% for analogous compounds) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms the presence of methoxy (δ 3.8–4.0 ppm), sulfonyl (δ 7.5–8.0 ppm, aromatic coupling), and nitro groups (δ 8.2–8.5 ppm) .
    • 13C NMR verifies carbonyl (δ 165–170 ppm) and sulfonyl (δ 125–130 ppm) carbons .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ calculated for C₁₈H₁₆N₃O₅S₂: 442.06) .
  • Infrared (IR) Spectroscopy: Peaks at 1350–1380 cm⁻¹ (symmetric SO₂ stretch) and 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the nitro and methoxysulfonyl groups in biological activity?

Experimental Design:

  • Analog Synthesis: Prepare derivatives with substitutions (e.g., replacing nitro with amino or methoxy with halogen) .
  • Biological Assays:
    • Antimicrobial: MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Target Binding: Molecular docking against dihydropteroate synthase (for sulfonamides) or BRAF kinase (for thiazoles) .

Data Interpretation:

  • Nitro groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Methoxy sulfonyl groups may reduce cytotoxicity compared to fluorinated analogs (IC₅₀ data from ).

Advanced: How should researchers address contradictory data in solubility and stability profiles across different studies?

Methodological Approach:

  • Solubility Testing:
    • Use standardized buffers (PBS, pH 7.4; DMSO for stock solutions) and nephelometry for quantification .
    • Compare logP values (calculated vs. experimental) to identify discrepancies .
  • Stability Studies:
    • Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • pH-dependent hydrolysis assays (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage at pH < 3) .

Case Example:
Contradictory solubility in DMSO (20 mg/mL vs. 5 mg/mL) may arise from polymorphic forms; use X-ray diffraction (XRPD) to identify crystalline vs. amorphous states .

Advanced: What strategies can elucidate the compound’s mechanism of action when initial target screening yields ambiguous results?

Integrated Workflow:

Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Chemical Proteomics: Use biotinylated probes for pull-down assays to capture interacting proteins .

Kinase Inhibition Panels: Screen against 100+ kinases (e.g., BRAF, EGFR) to pinpoint targets .

Example Finding:
A nitrobenzo[d]thiazole analog showed dual inhibition of BRAF V600E (IC₅₀ = 0.8 µM) and PI3K (IC₅₀ = 2.1 µM), explaining ambiguous initial data .

Basic: What are the documented biological activities of structurally related compounds, and how do they inform research priorities?

Comparative Table:

CompoundStructural FeaturesBiological Activity (IC₅₀ or MIC)Source
4-(Methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamideNitro-thiazole, methylsulfonylAnticancer (HeLa: 12 µM)
N-(4-Fluorophenyl)sulfonyl analogFluorophenyl, nitro-thiazoleAntimicrobial (S. aureus: 4 µg/mL)
Morpholino-sulfonamide derivativeMorpholino, nitro-thiazoleAnti-inflammatory (COX-2 inhibition: 82%)

Research Priority: Focus on optimizing nitro-thiazole derivatives for dual antimicrobial/anticancer activity via hybrid pharmacophore design .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

In Silico Strategies:

  • ADMET Prediction: Use SwissADME to estimate bioavailability (e.g., >70% for methoxy-containing analogs) .
  • MD Simulations: Assess blood-brain barrier penetration (logBB < -1 suggests limited CNS activity) .
  • Metabolite Prediction: CYP450 metabolism screening (e.g., CYP3A4-mediated sulfonation) .

Case Study:
A methylsulfonyl analog showed improved t₁/₂ (4.2 h vs. 1.8 h for nitro-only derivatives) due to reduced CYP2D6 affinity .

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